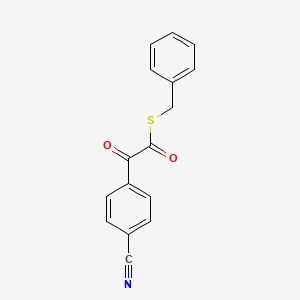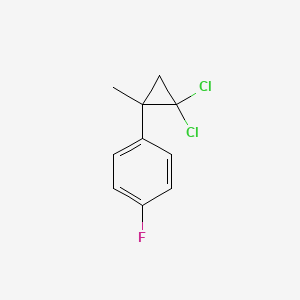
(1-Bromoethyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromoethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C20H19Br2P. It is a quaternary phosphonium salt, which is often used in organic synthesis, particularly in the preparation of Wittig reagents. The compound is characterized by its crystalline solid form and is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate bromoalkane. One common method is the reaction of triphenylphosphine with 1-bromoethane in the presence of a solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_3\text{Br} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromoethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Solvents such as THF, dichloromethane, and toluene are frequently used in these reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Wittig reaction, the product is typically an alkene .
Wissenschaftliche Forschungsanwendungen
(1-Bromoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including alkenes through Wittig reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the modification of biomolecules.
Wirkmechanismus
The mechanism of action of (1-Bromoethyl)triphenylphosphonium bromide involves its ability to form ylides, which are key intermediates in Wittig reactions. The compound’s phosphonium group can stabilize the negative charge on the carbon atom, facilitating the formation of the ylide. This ylide can then react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with cellular components such as mitochondria .
Vergleich Mit ähnlichen Verbindungen
- (2-Bromoethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
Comparison: (1-Bromoethyl)triphenylphosphonium bromide is unique due to its specific alkyl chain length, which influences its reactivity and solubility. Compared to its analogs with longer alkyl chains, it may exhibit different reactivity patterns and physical properties. For instance, (2-Bromoethyl)triphenylphosphonium bromide has a similar structure but may have different solubility and reactivity due to the additional methylene group .
Eigenschaften
Molekularformel |
C20H19Br2P |
|---|---|
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
1-bromoethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C20H19BrP.BrH/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-17H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AQKOOVFYCFJPKR-UHFFFAOYSA-M |
Kanonische SMILES |
CC([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


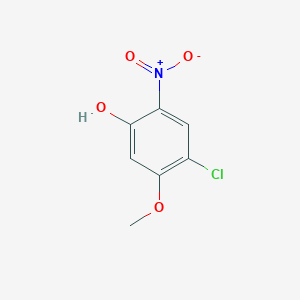
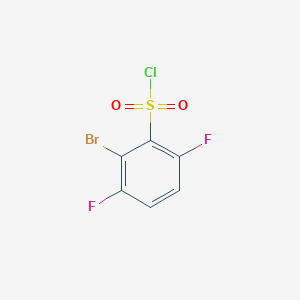
![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)
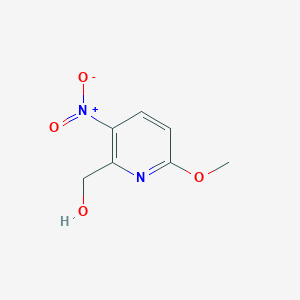
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
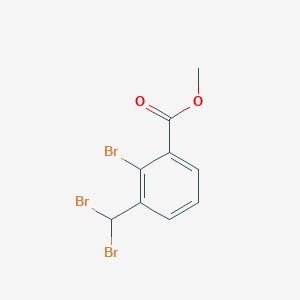
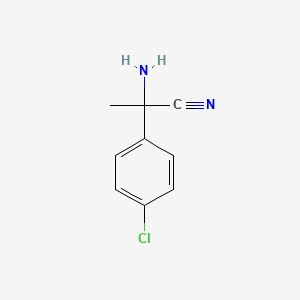
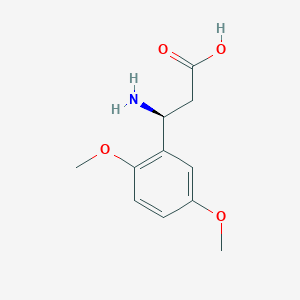
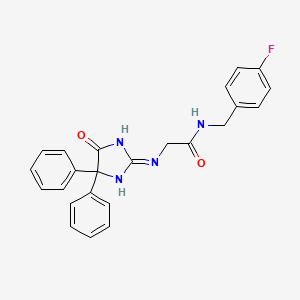

![2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
